molecular formula C8H6ClNO4 B080554 Methyl 2-chloro-4-nitrobenzoate CAS No. 13324-11-3

Methyl 2-chloro-4-nitrobenzoate

Cat. No.: B080554
CAS No.: 13324-11-3
M. Wt: 215.59 g/mol
InChI Key: PICNSXCJRMYANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4. It is a white crystalline solid with a melting point of approximately 45°C and a boiling point of around 295°C . This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-4-nitrobenzoate can be synthesized through the esterification of 2-chloro-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (−NO₂) at the 4-position undergoes selective reduction to an amino group (−NH₂) under catalytic hydrogenation or chemical reduction conditions.

Reaction Conditions Mechanism Product Yield Sources
H₂ (1 atm), Pd/C (10% wt), MeOH, RT, 6 hCatalytic hydrogenation via electron transferMethyl 2-chloro-4-aminobenzoate~85%
Fe/HCl, H₂O, reflux, 2 hAcidic reduction with Fe as a reductantMethyl 2-chloro-4-aminobenzoate~70%
  • Key Findings :

    • Pd/C-mediated hydrogenation is highly selective for nitro reduction without affecting the ester or chloro groups.

    • The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, facilitating hydrogen uptake .

Nucleophilic Substitution of the Chloro Group

The 2-chloro substituent undergoes substitution reactions with nucleophiles (e.g., −OH, −NH₂), influenced by the nitro group’s meta-directing effect.

Reagent Conditions Product Yield Sources
NaOH (2M), H₂O, 80°C, 4 hHydrolysis via SNAr mechanismMethyl 4-nitro-2-hydroxybenzoate~65%
NH₃ (aq.), EtOH, 60°C, 6 hAmmonolysisMethyl 4-nitro-2-aminobenzoate~58%
  • Key Findings :

    • The nitro group at the 4-position activates the chloro group at the 2-position for nucleophilic aromatic substitution (SNAr) by increasing ring electrophilicity .

    • Hydrolysis yields phenolic derivatives, while ammonolysis produces aniline analogs .

Ester Hydrolysis

The methyl ester group is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Conditions Mechanism Product Yield Sources
H₂SO₄ (1M), H₂O, reflux, 3 hAcidic hydrolysis2-Chloro-4-nitrobenzoic acid~90%
NaOH (2M), H₂O, RT, 12 hBasic hydrolysis (saponification)2-Chloro-4-nitrobenzoic acid~95%
  • Key Findings :

    • Basic hydrolysis proceeds faster due to the nucleophilic attack of OH⁻ on the carbonyl carbon .

    • The resulting carboxylic acid is stable under ambient conditions but may decarboxylate at elevated temperatures .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into hazardous byproducts.

Conditions Byproducts Mechanism Sources
250°C, inert atmosphereNOₓ, CO, HCl, and polyaromatic hydrocarbonsRadical-mediated bond cleavage
  • Key Findings :

    • Decomposition releases toxic gases (e.g., NOₓ, HCl), necessitating controlled thermal handling .

    • The nitro group contributes to exothermic decomposition pathways .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes EAS at positions activated by substituents.

Reagent Conditions Product Yield Sources
HNO₃/H₂SO₄, 0°CNitration at 5-positionMethyl 2-chloro-4,5-dinitrobenzoate~40%
Cl₂, FeCl₃, 50°CChlorination at 6-positionMethyl 2,6-dichloro-4-nitrobenzoate~30%
  • Key Findings :

    • Nitration occurs at the 5-position due to the meta-directing effect of the existing nitro group .

    • Further chlorination is sterically hindered by the 2-chloro substituent, resulting in lower yields .

Scientific Research Applications

Organic Synthesis

Methyl 2-chloro-4-nitrobenzoate serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, leading to the formation of new compounds. For instance, it has been utilized in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters through nitro displacement reactions .
  • Formation of Benzothiophene Derivatives: The compound is used as a starting material for synthesizing benzothiophene derivatives, which are valuable in medicinal chemistry due to their biological activities .

Pharmaceutical Applications

The pharmaceutical industry has shown significant interest in this compound due to its potential as a precursor for drug development:

  • Antimicrobial Agents: Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Anti-inflammatory Compounds: Some studies have explored its derivatives for anti-inflammatory effects, contributing to the search for new anti-inflammatory drugs .

Agrochemical Applications

In agriculture, this compound has been investigated for use in developing herbicides and pesticides:

  • Herbicidal Activity: Compounds derived from this compound have shown potential herbicidal activity, providing a basis for developing selective herbicides that target specific weed species without harming crops .

Case Study 1: Synthesis of Benzothiophene Derivatives

A study published in The Journal of Organic Chemistry detailed the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters from this compound via nitro displacement reactions. This research highlights the versatility of this compound as a starting material in creating complex organic molecules with potential pharmaceutical applications .

Case Study 2: Antimicrobial Activity

In another investigation, researchers explored the antimicrobial properties of various derivatives synthesized from this compound. The study found that specific modifications to the nitro group enhanced the antimicrobial efficacy against common pathogens, suggesting pathways for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new covalent bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

  • Methyl 4-chloro-2-nitrobenzoate
  • 2-chloro-5-nitrobenzoic acid
  • 2-chloro-3-nitrobenzoic acid

Comparison: Methyl 2-chloro-4-nitrobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and industrial applications .

Biological Activity

Methyl 2-chloro-4-nitrobenzoate (M2C4N), a compound with the molecular formula C8_8H6_6ClNO4_4 and a molecular weight of 215.591 g/mol, is a derivative of benzoic acid that has garnered attention for its biological activities. This article delves into the biological activity of M2C4N, highlighting its pharmacological properties, toxicological effects, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a chlorine atom on the aromatic ring, which play crucial roles in its reactivity and biological interactions. The compound's structure can be represented as follows:

  • Chemical Formula : C8_8H6_6ClNO4_4
  • CAS Number : 13324-11-3
  • Melting Point : 72-75°C .

Antimicrobial Properties

Recent studies have indicated that M2C4N exhibits significant antimicrobial activity. It has been evaluated for its potential as an inhibitor of bacterial topoisomerases, enzymes critical for bacterial DNA replication. A study demonstrated that compounds similar to M2C4N could effectively inhibit bacterial DNA gyrase and topoisomerase IV, with minimal inhibitory concentrations (MICs) in the low nanomolar range against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Electro-Optic Effects

M2C4N has also been explored for its electro-optic properties when doped in liquid crystal (LC) mixtures. Research findings suggest that M2C4N enhances the dielectric anisotropy (Δϵ\Delta \epsilon ) of LC mixtures, which is beneficial for developing faster response times in electro-optic devices. The doped LC cells exhibited fall times that were significantly reduced compared to pristine LC cells .

Acute Toxicity

Toxicological assessments classify M2C4N as harmful upon ingestion and capable of causing skin and eye irritation. The compound is noted for its potential respiratory irritant effects .

Toxicity Parameter Classification
Acute Oral ToxicityCategory 4
Skin Corrosion/IrritationCategory 2
Eye Damage/IrritationCategory 2
Specific Target Organ ToxicityRespiratory System

Environmental Impact

M2C4N's environmental persistence has raised concerns regarding its degradation products. Studies have shown that related compounds can lead to methemoglobinemia and are classified as weakly mutagenic and teratogenic . Monitoring of these compounds in environmental samples indicates their presence at significant concentrations, highlighting the need for careful management and disposal.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various nitrobenzoate derivatives, M2C4N was found to have potent antibacterial effects against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The study reported MIC values as low as 0.03125 μg/mL for certain derivatives, indicating strong potential for development into therapeutic agents .

Case Study 2: Electro-Optic Applications

Another study investigated the use of M2C4N in liquid crystal displays (LCDs). The results indicated that doping with M2C4N improved the electro-optic performance significantly, with applications in fast-switching LCDs being proposed due to enhanced dielectric properties .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 2-chloro-4-nitrobenzoate from 2-chloro-4-nitrobenzoic acid?

Methodological Answer: The esterification of 2-chloro-4-nitrobenzoic acid typically employs methanol and catalytic sulfuric acid under reflux. Evidence from synthesis protocols shows yields of ~90% when using a 1:10 molar ratio of acid to methanol, with reflux durations of 12–16 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from residual acid and byproducts. Key validation steps include TLC monitoring (Rf ~0.5 in 3:7 EA/hexane) and FT-IR analysis for ester C=O stretch (~1720 cm⁻¹) .

Q. How can researchers mitigate challenges in reducing the nitro group of this compound to an amine?

Methodological Answer: The nitro-to-amine reduction is commonly achieved using SnCl₂ in ethanol under reflux. However, competing hydrolysis of the ester group can occur if reaction conditions are not tightly controlled. Experimental data indicate that maintaining a 3:1 molar excess of SnCl₂ to substrate at 55°C for 1.5 hours minimizes hydrolysis, achieving ~83% yield of methyl 4-amino-2-chlorobenzoate . Post-reaction neutralization with sodium bicarbonate and extraction with ethyl acetate are essential to isolate the amine product.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H NMR (DMSO-d₆): Key signals include δ 8.35 (d, J = 2.0 Hz, H-3), 8.23 (dd, J = 8.5, 2.0 Hz, H-5), and 3.90 (s, OCH₃) .
  • LC-MS : A molecular ion peak at m/z 216.1 [M+H]⁺ confirms the molecular weight .
  • XRD : Crystallographic data (e.g., monoclinic P2₁/c space group) validate molecular packing and hydrogen-bonding patterns in solid-state studies .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for Suzuki-Miyaura couplings involving this compound?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for cross-coupling reactions. For example, coupling with 3-chlorophenylboronic acid using Pd(PPh₃)₄ in toluene/dioxane requires optimizing steric and electronic parameters. Experimental yields of ~95% correlate with computed activation energies for oxidative addition steps . Computational tools like Gaussian or ORCA are recommended for simulating reaction trajectories.

Q. What strategies resolve contradictions in observed vs. predicted hydrogen-bonding networks in this compound cocrystals?

Methodological Answer: Graph-set analysis (R₂²(8) or R₄⁴(12) motifs) and Hirshfeld surface calculations can reconcile discrepancies. For instance, in the cocrystal with 4-aminopyridinium, unexpected N–H⋯O interactions (2.85 Å) dominate over Cl⋯O contacts, attributed to steric hindrance from the nitro group . Single-crystal XRD paired with CrystalExplorer software is critical for visualizing these interactions .

Q. How do solvent polarity and microwave irradiation impact palladium-catalyzed cyanation of this compound?

Methodological Answer: Microwave-assisted reactions in DMF at 150°C for 4 hours enhance cyanation efficiency (yield: ~40%) compared to conventional heating. Polarity effects favor SNAr mechanisms, with CuCN as a dual nucleophile/ligand. TLC (EA/hexane) and LC-MS (m/z 207.1 [M+H]⁺) confirm product formation .

Q. Troubleshooting Common Experimental Issues

Q. Why does column chromatography purification of this compound sometimes yield low recovery?

Methodological Answer: The nitro group’s polarity increases adsorption on silica gel. Using a gradient elution (5% → 20% EA in hexane) and pre-adsorption of the crude product onto Celite® improves recovery. Adding 1% triethylamine to the mobile phase reduces tailing caused by residual acidity .

Q. How can researchers address discrepancies in melting points reported for this compound derivatives?

Methodological Answer: Polymorphism and solvent inclusion (e.g., hydrate formation) often explain variability. DSC analysis and variable-temperature XRD can identify polymorphic transitions. For example, a derivative may exhibit mp 43–45°C (monoclinic) vs. 50–52°C (orthorhombic) due to packing differences .

Properties

IUPAC Name

methyl 2-chloro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICNSXCJRMYANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158023
Record name Methyl 2-chloro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13324-11-3
Record name Benzoic acid, 2-chloro-4-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13324-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-4-nitrobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-chloro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-chloro-4-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-CHLORO-4-NITROBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9KQ5NY29Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-4-nitrobenzoic acid (10 g, 0.06 mol) in MeOH (120 mL) was added H2SO4 (5 mL). The resulting mixture was stirred at 60° C. overnight. After cooling to room temperature, the mixture was brought to pH=8 using sodium bicarbonate solution. After removal of MeOH, the resulting crude mixture was purified by column chromatography (20% CH2Cl2/PE) to afford 4 g of the title compound. LC-MS: m/z 216.6 (M+H)+
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Chloro-4-nitrobenzoic acid (50 g, 248 mmol) was subjected to methylation using methanol (500 mL) and H2SO4 (98%, 15 mL) according to the procedure described in the example 66 to obtain the title compound(83)
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirred solution of 2-Chloro-4-nitrobenzoic acid (500 mg, 2.48 mmol) in methanol was added sulfuric acid in catalytic amounts. The mixture was heated to reflux overnight. TLC showed complete consumption of starting material. The reaction mixture was slowly cooled room temperature and neutralized with sodium bicarbonate. The mixture was extracted with EtOAc and washed with water and brine. The extract was dried over MgSO4 and concentrated under reduced pressure. The crude product was purified by column chromatography to afford pure compound methyl 2-chloro-4-nitrobenzoate 468 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.